Cas no 72002-36-9 ((3R,3R')-beta,beta-carotene-3,3'-diol)

(3R,3R')-beta,beta-carotene-3,3'-diol structure
72002-36-9 structure
Product Name:(3R,3R')-beta,beta-carotene-3,3'-diol
CAS No:72002-36-9
MF:C40H56O2
MW:568.871452331543
CID:2077213
PubChem ID:21772452
Update Time:2025-04-21

(3R,3R')-beta,beta-carotene-3,3'-diol Chemical and Physical Properties

Names and Identifiers

    • (3R,3R')-beta,beta-carotene-3,3'-diol
    • (3R,3'R)-beta,beta-carotene-3,3'-diol
    • (3R,3'R)-zeaxanthin
    • 3,3'-dihydroxy-beta-carotene
    • beta,beta-carotene-3,3'-diol
    • ZEA
    • zeaxanthin
    • Zeaxanthin, (3S,3'S)-
    • UNII-KRI00MMQ7Y
    • (3S,3'S)-Zeaxanthin
    • (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol
    • Q27282392
    • (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
    • (1~{S})-3,5,5-trimethyl-4-[(1~{E},3~{E},5~{E},7~{E},9~{E},11~{E},13~{E},15~{E},17~{E})-3,7,12,16-tetramethyl-18-[(4~{S})-2,6,6-trimethyl-4-oxidanyl-cyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
    • (3S,3'S)-beta,beta-Carotene-3,3'-diol
    • (3S,3'S,all-E)-Zeaxanthin
    • SCHEMBL10452932
    • 72002-36-9
    • DTXSID001315686
    • CHEBI:176102
    • KRI00MMQ7Y
    • (3S,3a(2)S)-Zeaxanthin
    • Inchi: 1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1
    • InChI Key: JKQXZKUSFCKOGQ-ANDPMPNWSA-N
    • SMILES: O[C@H]1CC(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C[C@@H](CC2(C)C)O)/C)/C)C(C)(C)C1

Computed Properties

  • Exact Mass: 568.42803102g/mol
  • Monoisotopic Mass: 568.42803102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 1190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 9
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.9
  • Topological Polar Surface Area: 40.5Ų
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd